Voxvoganan

Übersicht

Beschreibung

LTX-109 ist ein neuartiges antimikrobielles Mittel, das in erster Linie zur Nasendekolonisierung von Methicillin-resistenten und Methicillin-sensitiven Staphylococcus aureus eingesetzt wird. Es ist ein Breitband-Bactericid mit schneller Wirkung, das die Membran stört und die Zelllyse bewirkt, was es gegen eine Vielzahl von Bakterienstämmen wirksam macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

LTX-109 wird durch eine Reihe von Peptidbindungsbildungen synthetisiert. Die Verbindung ist ein Tripeptid, das L-Arginin, L-Tryptophan und 2-Phenylethylamid enthält. Die Synthese beinhaltet die Kupplung dieser Aminosäuren unter Verwendung von Standard-Peptid-Synthesetechniken, wie z. B. Festphasen-Peptidsynthese (SPPS). Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von LTX-109 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernmagnetresonanzspektroskopie (NMR) charakterisiert, um seine Struktur und Reinheit zu bestätigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

LTX-109 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Reduktionsreaktionen können diese Disulfidbrücken aufbrechen und die Verbindung in ihren ursprünglichen Zustand zurückführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Verschiedene Nucleophile und Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von disulfidverknüpften Dimeren führen, während Reduktion diese Dimere in Monomere zurückverwandeln kann .

Wissenschaftliche Forschungsanwendungen

LTX-109 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und der antimikrobiellen Aktivität verwendet.

Biologie: Untersucht auf seine Auswirkungen auf bakterielle Zellmembranen und sein Potenzial, Biofilme zu stören.

Medizin: Als topische Behandlung zur Nasendekolonisierung von Staphylococcus aureus, einschließlich Methicillin-resistenten Stämmen, untersucht.

Wirkmechanismus

LTX-109 entfaltet seine Wirkung durch Bindung an negativ geladene Membrankomponenten auf Bakterienzellen. Diese Bindung stört die Integrität der Membran, was zu Zelllyse und Tod führt. Die Verbindung ahmt die Wirkung von natürlichen antimikrobiellen Peptiden nach, die Teil des angeborenen Immunsystems sind. Dieser Mechanismus ist nicht mit Kreuzresistenz verbunden und hat eine geringe Neigung zur Entwicklung von Resistenzen .

Analyse Chemischer Reaktionen

Types of Reactions

LTX-109 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original state.

Substitution: LTX-109 can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can revert these dimers to monomers .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Voxvoganan exhibits potent antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes key clinical trials involving this compound for antimicrobial applications:

| Indication | Phase | Country | Start Date |

|---|---|---|---|

| Staphylococcus aureus infections | Phase 1 | Sweden | September 19, 2022 |

| MRSA infections | Phase 1 | Sweden | May 1, 2010 |

| Impetigo | Phase 1 | Dominican Republic | February 1, 2013 |

| Hidradenitis Suppurativa | Phase 1 | Norway | March 5, 2021 |

These trials indicate that this compound is being evaluated for its efficacy against various bacterial infections, particularly those that are resistant to conventional antibiotics.

Oncology Applications

In addition to its antimicrobial properties, this compound is being investigated for its potential in cancer treatment. The compound's mechanism as a cell membrane modulator may enhance its ability to induce apoptosis in cancer cells. Below is a summary of relevant studies:

| Study | Findings |

|---|---|

| Preclinical study on cancer cells | This compound demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 and MDA-MB-231. |

| Mechanistic studies | Research indicates that this compound may disrupt mitochondrial functions in cancer cells, leading to reduced viability. |

Case Study 1: Efficacy Against Staphylococcus aureus

In a controlled study evaluating the efficacy of this compound against Staphylococcus aureus, researchers observed a significant reduction in bacterial load when treated with the compound at concentrations ranging from 2 to 8 μg/ml. The study utilized time-kill assays to measure bactericidal activity and confirmed that this compound effectively inhibited bacterial growth within three hours of exposure.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound revealed that the compound induced apoptosis in HepG2 liver cancer cells at an IC50 value of approximately 2.57 µM. This study underscores the dual functionality of this compound as both an antimicrobial and an anticancer agent.

Challenges and Future Directions

Despite promising results, the development of this compound faces challenges such as stability, toxicity, and formulation issues. Ongoing research aims to optimize these factors through chemical modifications and advanced delivery systems.

Wirkmechanismus

LTX-109 exerts its effects by binding to negatively charged membrane components on bacterial cells. This binding disrupts the membrane integrity, leading to cell lysis and death. The compound mimics the effects of natural antimicrobial peptides, which are part of the innate immune system. This mechanism is not associated with cross-resistance and has a low propensity for the development of resistance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Brilacidin: Ein weiteres antimikrobielles Peptidmimetikum mit ähnlichen membranstörenden Eigenschaften.

Murepavadin: Ein Peptidomimetikum, das die äußere Membran von gramnegativen Bakterien angreift.

Lytixar: Ein synthetisches antimikrobielles Peptid mit einem ähnlichen Wirkmechanismus .

Einzigartigkeit

LTX-109 ist einzigartig aufgrund seiner Breitbandaktivität und seiner schnellen bakteriziden Wirkung. Im Gegensatz zu einigen anderen antimikrobiellen Mitteln hat es eine geringe Neigung zur Resistenzentwicklung, was es zu einem vielversprechenden Kandidaten für die Behandlung von Infektionen macht, die durch resistente Bakterienstämme verursacht werden .

Biologische Aktivität

Voxvoganan, a novel compound under investigation for its potential therapeutic applications, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), has garnered attention in the field of antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, case reports, and research findings.

Overview of this compound

This compound is classified as a sulfonylurea derivative, which has been synthesized and evaluated for its antimicrobial properties. Its primary focus is on combating bacterial infections, especially those caused by resistant strains like MRSA. The compound is currently in the preclinical phase of development, with ongoing studies assessing its efficacy and safety.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining the effectiveness of a compound against pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA | 1.56 | |

| Staphylococcus aureus | 2.00 | |

| Escherichia coli | 4.00 | |

| Pseudomonas aeruginosa | 8.00 |

The data indicates that this compound is particularly effective against MRSA, with an MIC value comparable to established antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and membrane integrity. Studies suggest that compounds similar to this compound disrupt essential functions within the bacterial cell, leading to cell death.

Case Study Insights

A case study focusing on the treatment of MRSA infections highlighted the potential of this compound as an effective therapeutic agent. In this study, patients who were resistant to conventional treatments showed improvement when administered this compound as part of their treatment regimen. The results indicated a reduction in bacterial load and improvement in clinical symptoms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Computational models and experimental data have been used to analyze how structural modifications influence biological activity.

Table 2: Structure-Activity Relationship Analysis

| Compound Variant | Structural Modification | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound A | Original Structure | 1.56 | High |

| This compound B | Chlorine Substitution | 0.78 | Very High |

| This compound C | Bromine Substitution | 2.00 | Moderate |

This analysis indicates that specific modifications can enhance the antibacterial properties of sulfonylurea derivatives.

Eigenschaften

CAS-Nummer |

1166254-80-3 |

|---|---|

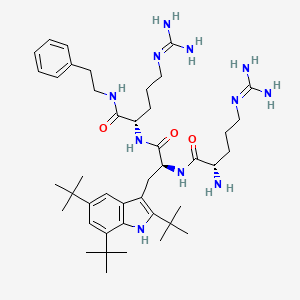

Molekularformel |

C43H69N11O3 |

Molekulargewicht |

788.1 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide |

InChI |

InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1 |

InChI-Schlüssel |

ZVOYWSKEBVVLGW-ZDCRTTOTSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |

Isomerische SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

1166254-80-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LTX 109 LTX-109 LTX109 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.